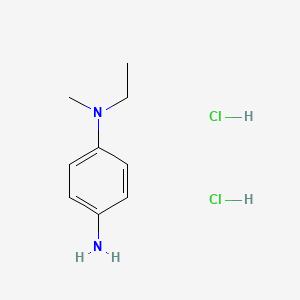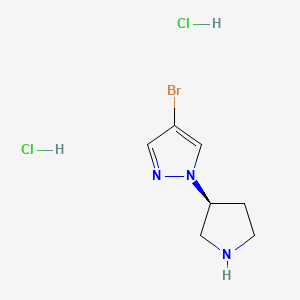
(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride” is a compound that belongs to the class of piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are key components in a variety of therapeutic drugs .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazines can be quite diverse, depending on the specific compound and conditions. For instance, the Griess test is an analytical chemistry test which detects the presence of nitrite ion in solution . It has been widely used for the detection of nitrates, which can be reduced to nitrites and detected with the Griess test .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would typically be determined using a variety of analytical techniques, including high-performance liquid chromatography (HPLC) combined with spectrophotometry and other methods of analysis .Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutics
Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in the design of drugs due to its presence in a wide range of medications with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, suggesting that piperazines are a flexible building block for drug discovery, with modifications to substituents impacting pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have shown significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's importance as a core structure in developing anti-mycobacterial agents, with structure-activity relationship (SAR) studies providing valuable insights for medicinal chemists in designing safer, selective, and cost-effective treatments (Girase et al., 2020).
Pharmacological Applications
Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications, with recent years seeing the development of new methods for synthesizing their derivatives. These compounds have shown potent pharmacophoric activities, indicating their significant role in medicinal chemistry (Mohammed et al., 2015).
Role in Antidepressants
A notable feature of many marketed antidepressants is the presence of a piperazine substructure, which is believed to be due to its favorable CNS pharmacokinetic profile. However, piperazine plays a more significant role in the specific binding conformations of these agents, making it a crucial element in the development of novel antidepressants. This is supported by recent advancements in the design and synthesis of piperazine-based antidepressants and SAR studies, providing insights into structural features and optimizations required to enhance the efficacy and potency of these compounds (Kumar et al., 2021).
Mécanisme D'action
The mechanism of action of a piperazine derivative would depend on its specific structure and the context in which it is used. For example, Betahistine, a drug used to treat vertigo, is a weak agonist at histamine H1 receptors located on blood vessels in the inner ear . This gives rise to local vasodilation and increased permeability, which helps to reverse the underlying problem of endolymphatic hydrops .
Orientations Futures
The future directions for research on piperazine derivatives like “(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride” could involve exploring their potential uses in various fields, such as medicine and pharmacology . For instance, controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery . In addition, nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials is being explored .
Propriétés
IUPAC Name |
(3S)-3-methyl-1-propan-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-8(3)6-10;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBDFLIEYUUSD-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
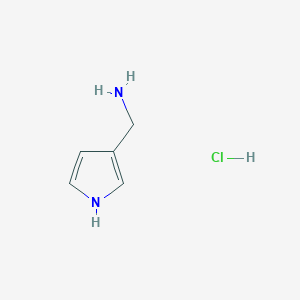

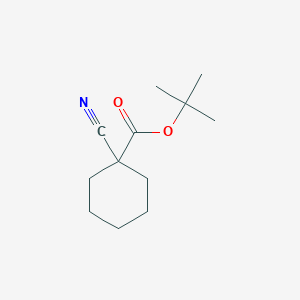
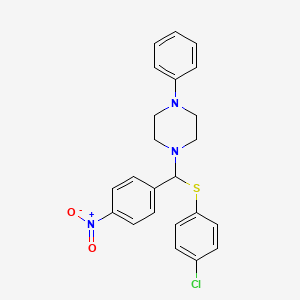

![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)




